Encenicline hydrochloride monohydrate

PET imaging Target engagement Receptor occupancy

Encenicline hydrochloride monohydrate (CAS 1350343-61-1) is a non-hygroscopic, crystalline Form I polymorph with ≥98% purity. Its unique solid-state stability ensures gravimetrically accurate formulation and multi-year reproducibility at −20°C. With a long human half-life (52.6–63 h) and high brain-to-plasma ratio (1.7–5.1), it is the preferred α7 nAChR partial agonist for once-daily chronic dosing in schizophrenia and Alzheimer’s models. Complete lack of α4β2 nAChR activity eliminates off-target confounds, while its uniquely low in vivo α7 occupancy makes it an essential negative control for PET target‑engagement studies. Choose this monohydrate for reliable, high‑purity, non‑hygroscopic procurement.

Molecular Formula C16H20Cl2N2O2S
Molecular Weight 375.3 g/mol
CAS No. 1350343-61-1
Cat. No. B8377700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncenicline hydrochloride monohydrate
CAS1350343-61-1
Molecular FormulaC16H20Cl2N2O2S
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.O.Cl
InChIInChI=1S/C16H17ClN2OS.ClH.H2O/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H;1H2/t13-;;/m0../s1
InChIKeyOYFJBYJMAHEUQV-GXKRWWSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Encenicline Hydrochloride Monohydrate – Selective α7 nAChR Partial Agonist for Cognitive Research


Encenicline hydrochloride monohydrate (formerly EVP-6124; MT-4666) is a chiral, small-molecule partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely distributed in CNS regions governing learning and memory [1]. It was advanced into Phase III clinical evaluation for cognitive impairment in schizophrenia and Alzheimer’s disease [2]. The compound is supplied as a crystalline monohydrate hydrochloride salt (CAS 1350343-61-1) with a molecular weight of 375.3 g/mol, exhibiting unique solid-state properties that directly affect formulation and procurement [3].

Why Encenicline Hydrochloride Monohydrate Cannot Be Substituted with TC-5619 or Other In-Class α7 Agonists


Despite targeting the same α7 nAChR, in‑class α7 agonists such as TC‑5619 and GTS‑21 exhibit divergent receptor occupancy, selectivity fingerprints, and pharmacokinetic profiles relative to encenicline. Notably, in vivo PET imaging in pig brain revealed that encenicline achieves only limited α7-nAChR occupancy, whereas TC‑5619 blocks approximately 40 % of receptor binding [1]. Such variations in target engagement, combined with differential off‑target activity (e.g., encenicline’s complete avoidance of α4β2 nAChRs), preclude generic interchange. The quantitative evidence below demonstrates exactly where encenicline hydrochloride monohydrate offers procurable differentiation.

Quantitative Differentiation Evidence for Encenicline Hydrochloride Monohydrate vs. Closest α7 nAChR Comparators


In Vivo Target Occupancy: Encenicline vs. TC-5619 (PET Imaging)

In a direct head-to-head in vivo PET study in pig brain, encenicline (0.08–0.15 mg/kg) achieved limited occupancy of α7 nAChRs, whereas TC‑5619 (0.1–0.8 mg/kg) blocked approximately 40 % of [11C]-NS14492 binding [1]. In vitro binding affinities (Ki) for TC‑5619 and encenicline were 0.063 nM and 0.194 nM, respectively [2], demonstrating that higher in vitro affinity does not translate into greater in vivo occupancy. This observation is critical for translational research: encenicline’s pharmacological profile relies on transient, low-level receptor engagement rather than sustained blockade, providing a distinct mechanistic signature for studies of cognition without desensitization confounds.

PET imaging Target engagement Receptor occupancy

Subtype Selectivity: α7 nAChR Selectivity vs. Varenicline and GTS-21

Encenicline shows complete selectivity for α7 nAChRs: it does not activate or inhibit heteromeric α4β2 nAChRs in radioligand binding and functional assays [1]. In contrast, varenicline is a potent partial agonist at α4β2 nAChRs (EC50 2.3 μM) and a full agonist at α7 nAChRs (EC50 18 μM), while GTS-21 exhibits significant species-dependent efficacy differences between human and rat α7 receptors [2][3]. Encenicline’s clean selectivity eliminates confounding activation of α4β2-mediated dopaminergic pathways, a crucial advantage for cognitive studies that require isolated α7 receptor modulation.

Receptor selectivity α4β2 nAChR Off-target activity

Brain Penetration and Brain-to-Plasma Ratio vs. In-Class α7 Agonists

Encenicline hydrochloride demonstrates rapid brain penetration in rats, reaching peak brain concentrations (Tmax) at 2 hours after oral administration, whereas plasma Tmax is 4 hours [1]. The brain-to-plasma (B:P) concentration ratio ranges from 1.7 to 5.1 between 1 and 8 hours post-dose [1]. This preferential CNS distribution compares favorably with other α7 agonists; for instance, GTS-21 shows limited oral bioavailability and slower brain penetration due to its anabaseine scaffold [2]. Encenicline’s 1.7–5.1 B:P ratio ensures high CNS exposure relative to plasma, a critical parameter for neurocognitive efficacy assessments.

Brain penetration Pharmacokinetics CNS exposure

Human Pharmacokinetic Profile: Long Half-Life vs. ABT-126 and Other α7 Agonists

Encenicline exhibits an unusually long human elimination half-life (T½) of 52.6–63 h across a 1–180 mg single-dose range [1]. This property is directly relevant for chronic cognitive dosing paradigms where once‑daily administration is required. In comparison, the α7 agonist ABT-126 has a reported human half-life of approximately 5–10 h, and TC-5619 has a shorter half-life (~8–12 h) [2][3]. Encenicline’s extended half-life allows stable steady-state plasma concentrations with once‑daily dosing, simplifying chronic dosing regimens in preclinical and clinical cognitive research.

Human pharmacokinetics Half-life Oral bioavailability

Solid-State Stability: Non-Hygroscopic Monohydrate Form I vs. Anhydrous Salts

Encenicline hydrochloride crystallizes exclusively as monohydrate phases; crystallization in a nonsolvated (anhydrous) form is not observed [1]. Four distinct monohydrate phases have been characterized, and Form I – the non-hygroscopic polymorph obtained directly from the imidazole-mediated one-pot synthesis – demonstrates exceptional stability [1][2]. Water incorporation is structurally essential for crystal lattice integrity, and all monohydrate phases retain their structural motif even after dehydration (isostructural desolvates) [1]. In contrast, many α7 agonist salts (e.g., TC-5619 hydrochloride, GTS-21 dihydrochloride) are hygroscopic, presenting batch-to-batch variability in water content and potential degradation during storage [3]. The non-hygroscopic monohydrate Form I assures defined stoichiometry and reproducible handling for long-term experimental stock management.

Solid-state chemistry Polymorphism Hygroscopicity

Phase IIb Clinical Efficacy: Encenicline vs. Placebo in Schizophrenia Cognitive Impairment

In a randomized, double-blind, placebo-controlled Phase IIb trial, encenicline (0.27 mg and 0.9 mg once daily for 12 weeks) produced clinically meaningful improvements in cognition and function in patients with schizophrenia on stable atypical antipsychotics [1]. The MATRICS Consensus Cognitive Battery (MCCB) composite scores showed statistically significant improvement over placebo at the 0.9 mg dose (p<0.05), with effect sizes comparable to those of acetylcholinesterase inhibitors in Alzheimer’s disease. In contrast, TC-5619 failed to achieve its primary cognitive endpoint in a Phase II trial (p=0.45 vs. placebo) and the α4β2 partial agonist varenicline showed only modest cognitive effects in schizophrenia (SMD=0.24) [2][3]. Encenicline’s demonstration of functional co-primary endpoint improvement at Phase IIb distinguishes it from most failed α7 programs and provides a validated baseline for research into α7-mediated cognitive enhancement.

Clinical efficacy Cognitive improvement Schizophrenia

Evidence-Driven Application Scenarios for Encenicline Hydrochloride Monohydrate


Preclinical PET Imaging and Target Engagement Studies

Encenicline’s uniquely low in vivo α7 nAChR occupancy (as demonstrated by PET with [11C]-NS14492) makes it a critical negative control or comparator in target engagement studies alongside TC-5619, which produces robust blockade [1]. Researchers designing PET occupancy dose-response experiments can use encenicline to establish the occupancy threshold required for pro-cognitive effects without receptor desensitization.

Chronic Cognitive Impairment Models Requiring Once-Daily Oral Dosing

With a human half-life of 52.6–63 hours and a dose-proportional pharmacokinetic profile [1], encenicline enables once-daily dosing in chronic rodent and non-human primate cognitive assays. Its long half-life and high brain-to-plasma ratio (1.7–5.1) support sustained CNS exposure, making it the preferred α7 tool for 24-hour inter-dose interval paradigms in schizophrenia and Alzheimer’s disease models.

Selective α7 nAChR Pharmacology Without α4β2 Confounds

Encenicline’s complete lack of α4β2 nAChR activation or inhibition [1] allows researchers to isolate α7-mediated cognitive effects without dopaminergic or reward-pathway confounds inherent to varenicline (potent α4β2 agonist) or GTS-21 (species-dependent efficacy). This selectivity is essential for dissecting the mechanistic contribution of α7 nAChRs in hippocampal long-term potentiation and attentional processes.

Long-Term Compound Storage and Formulation Development

The non-hygroscopic monohydrate Form I polymorph, obtainable at ≥98% purity [1], ensures gravimetrically accurate formulation and chemical stability over years of frozen (−20°C) storage. This solid-state reliability is critical for multi-year preclinical programs, cross-study reproducibility, and pharmaceutical development workflows where hygroscopic analogues (e.g., TC-5619 hydrochloride) introduce handling complexity and water-content variability.

Quote Request

Request a Quote for Encenicline hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.